Product packaging for 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide(Cat. No.:)

5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

Cat. No.: B7857361
M. Wt: 339.56 g/mol
InChI Key: HCWLSKJXHAJMHE-UHFFFAOYSA-N
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Description

Current Landscape of Research on 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

There is currently no discernible landscape of academic research for this compound. Searches of prominent chemical and life science databases yield no specific studies, clinical trials, or comprehensive reviews centered on this compound. While research exists for structurally related molecules, the unique combination of chloro, iodo, ethylamide, and methoxy (B1213986) substitutions on the benzamide (B126) core of this particular compound has not been the subject of published investigation.

Rationale and Significance of Investigating this compound

The rationale for investigating a novel chemical entity like this compound would theoretically stem from its structural similarity to other biologically active compounds. Substituted benzamides, as a class, are known to interact with various biological targets. For instance, compounds like amisulpride and sulpiride are selective antagonists of dopamine D2/D3 receptors and are used in the management of psychiatric disorders. nih.govresearchgate.netnih.gov Research into other novel benzamide derivatives has explored their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.net

The specific combination of substituents in this compound could be of interest for several reasons:

Halogenation (Chloro and Iodo groups): The presence and position of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Methoxy Group: This group can affect the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially influencing receptor interactions.

N-ethyl Group: The nature of the N-alkyl substituent can modulate the compound's polarity and ability to cross biological membranes.

However, without empirical data, any discussion of the significance of this specific compound remains purely speculative.

Overarching Research Questions and Academic Objectives for this compound

Given the absence of existing research, initial academic objectives for investigating this compound would be foundational. Key research questions would likely include:

Synthesis and Characterization: What is a viable and efficient synthetic pathway to produce this compound? What are its fundamental physicochemical properties (e.g., melting point, solubility, spectral data)?

Biological Screening: Does the compound exhibit any significant biological activity in preliminary in vitro assays across a range of potential targets (e.g., receptors, enzymes, cancer cell lines)?

Structure-Activity Relationship (SAR) Studies: How does the activity of this compound compare to structurally similar benzamides that lack the iodo group or have different N-substituents?

Until such foundational research is conducted and published, the academic community lacks the necessary data to pursue more complex investigations into its mechanism of action or potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClINO2 B7857361 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWLSKJXHAJMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1OC)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Methodologies for 5 Chloro N Ethyl 4 Iodo 2 Methoxybenzamide

Retrosynthetic Analysis and Key Precursors of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, with the amide bond being the most logical starting point. This primary disconnection suggests a carboxylic acid or its activated derivative and an amine as the immediate precursors.

Primary Disconnection (Amide Bond):

The most straightforward retrosynthetic step involves the disconnection of the amide bond, leading to 5-chloro-4-iodo-2-methoxybenzoic acid and ethylamine (B1201723). This approach is favored due to the commercial availability and stability of both precursors.

Target MoleculePrecursor 1 (Carboxylic Acid)Precursor 2 (Amine)
This compound5-chloro-4-iodo-2-methoxybenzoic acidEthylamine

Secondary Disconnections (Aromatic Ring Substitution):

Further retrosynthetic analysis of the key precursor, 5-chloro-4-iodo-2-methoxybenzoic acid, suggests a stepwise introduction of the substituents onto a simpler aromatic core. A plausible synthetic sequence would start from a more readily available substituted benzoic acid. For instance, starting from 2-methoxybenzoic acid, the synthesis would involve sequential chlorination and iodination steps. The order of these halogenation reactions is crucial to ensure the correct regioselectivity.

Key precursors for the synthesis of 5-chloro-4-iodo-2-methoxybenzoic acid could include:

2-methoxybenzoic acid

5-chloro-2-methoxybenzoic acid

4-iodo-2-methoxybenzoic acid

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A common route involves the initial synthesis of the substituted benzoic acid followed by amidation.

Step-by-Step Elucidation of Reaction Mechanisms

Step 1: Synthesis of 5-chloro-2-methoxybenzoic acid

Starting with 2-methoxybenzoic acid, electrophilic aromatic substitution is employed to introduce the chlorine atom. The methoxy (B1213986) group is an ortho-, para-director. Due to steric hindrance at the ortho position, chlorination will predominantly occur at the para position (position 5).

Reaction: 2-methoxybenzoic acid is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophilic chlorine attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.

Step 2: Synthesis of 5-chloro-4-iodo-2-methoxybenzoic acid

The next step is the introduction of the iodine atom at position 4. The directing effects of the existing substituents (methoxy, chloro, and carboxylic acid groups) need to be considered. The methoxy group is strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The combined directing effects favor iodination at the position ortho to the methoxy group and meta to the chloro group, which is position 4.

Reaction: 5-chloro-2-methoxybenzoic acid is treated with an iodinating agent like N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid.

Mechanism: The mechanism is another example of electrophilic aromatic substitution, where an electrophilic iodine species is generated in situ and attacks the aromatic ring at the most nucleophilic position.

Step 3: Amide Bond Formation to Yield this compound

The final step is the formation of the amide bond between 5-chloro-4-iodo-2-methoxybenzoic acid and ethylamine. This can be achieved through several methods:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an activated ester.

Acyl Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the highly reactive acyl chloride. This is then reacted with ethylamine in the presence of a base to neutralize the HCl byproduct. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by elimination of the chloride ion.

Peptide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine.

Catalytic Systems and Reagents for this compound Synthesis

The synthesis of benzamides has seen significant advancements with the development of various catalytic systems aimed at improving efficiency and reducing waste.

Reaction StepReagents and Catalysts
ChlorinationN-Chlorosuccinimide (NCS), SO₂Cl₂
IodinationN-Iodosuccinimide (NIS), I₂/HIO₃
Amide Formation (Activation)SOCl₂, (COCl)₂, DCC, EDC/HOBt
Amide Formation (Catalytic)Boronic acids, Transition metal catalysts (e.g., Ruthenium)

In recent years, catalytic methods for amide bond formation have gained prominence as they often proceed under milder conditions and generate less waste compared to traditional stoichiometric methods. merckmillipore.com For instance, boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids with amines. merckmillipore.com Transition metal catalysts, such as those based on ruthenium, can also catalyze the dehydrogenative coupling of alcohols and amines to form amides, although this is less direct for the synthesis from a carboxylic acid. merckmillipore.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound

Optimizing the synthetic route is crucial for achieving high yields and purity of the final product while minimizing environmental impact.

Process Intensification and Green Chemistry Principles

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. ispe.orgnih.govpfizer.comacs.org

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. Direct amidation methods are generally preferred over routes involving protecting groups or multi-step activation sequences.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of green chemistry. mdpi.com The solubility of reactants and intermediates in these solvents must be considered.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can often be recycled. ispe.org Biocatalysis, using enzymes to catalyze reactions, offers high selectivity under mild conditions and is a growing area of interest for amide bond formation. mdpi.comnih.govrsc.org

Process Intensification: Techniques like continuous flow synthesis can offer better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, selectivity, and safety compared to batch processing. ispe.org This approach is particularly beneficial for highly exothermic or hazardous reactions.

Stereoselective Synthesis Approaches (if applicable)

For the synthesis of this compound, there are no chiral centers in the molecule, so stereoselective synthesis is not applicable. However, in the synthesis of more complex benzamide (B126) derivatives containing stereocenters, the development of stereoselective methods would be paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.

Advanced Analytical Characterization of this compound and Intermediates

A thorough analytical characterization of the final compound, this compound, and its key synthetic intermediate, 5-chloro-4-iodo-2-methoxybenzoic acid, is crucial to confirm their identity, purity, and structural integrity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (e.g., NMR, MS, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Intermediate: 5-chloro-4-iodo-2-methoxybenzoic acid

The structure of the key intermediate, 5-chloro-4-iodo-2-methoxybenzoic acid, can be confirmed by ¹H and ¹³C NMR spectroscopy. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the analysis of similar substituted benzoic acids.

Table 1: Predicted NMR Data for 5-chloro-4-iodo-2-methoxybenzoic acid

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H~8.1s1HH-6
Aromatic-H~7.5s1HH-3
Methoxy-H~3.9s3H-OCH₃
Carboxylic-H>10br s1H-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl-C~165-COOH
Aromatic-C~158C-2
Aromatic-C~142C-4
Aromatic-C~135C-6
Aromatic-C~128C-5
Aromatic-C~115C-1
Aromatic-C~90C-3
Methoxy-C~56-OCH₃

Note: Predicted chemical shifts are based on analogous compounds and may vary from experimental values.

Final Product: this compound

For the final product, the presence of the N-ethyl group will introduce additional signals in the NMR spectra.

Table 2: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Amide-H~8.2br t1H-NH-
Aromatic-H~7.9s1HH-6
Aromatic-H~7.3s1HH-3
Methoxy-H~3.9s3H-OCH₃
Methylene-H~3.4q2H-CH₂-
Methyl-H~1.2t3H-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl-C~164-C=O
Aromatic-C~157C-2
Aromatic-C~141C-4
Aromatic-C~134C-6
Aromatic-C~129C-5
Aromatic-C~114C-1
Aromatic-C~91C-3
Methoxy-C~56-OCH₃
Methylene-C~35-CH₂-
Methyl-C~15-CH₃

Note: Predicted chemical shifts are based on analogous compounds and may vary from experimental values. The amide proton's shift and multiplicity can be affected by solvent and temperature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Final Product: this compound

For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine and iodine isotopes would lead to a characteristic isotopic pattern. Common fragmentation patterns for benzamides include cleavage of the amide bond. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Comment
[M]⁺382.9Molecular ion
[M+H]⁺383.9Protonated molecular ion (in ESI)
[M-C₂H₅]⁺354.9Loss of the ethyl group
[C₇H₄ClIO]⁺309.9Acylium ion fragment

Note: The m/z values are for the most abundant isotopes. The isotopic pattern for chlorine ([³⁵Cl]:[³⁷Cl] ≈ 3:1) would be observable for fragments containing chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Final Product: this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and other functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
N-H (Amide)3350-3180Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)2980-2850Stretching
C=O (Amide I)1680-1630Stretching
N-H (Amide II)1570-1515Bending
C=C (Aromatic)1600-1450Stretching
C-O (Methoxy)1250-1020Stretching
C-Cl800-600Stretching
C-I~500Stretching

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. spcmc.ac.inacs.org

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for purity assessment of organic compounds. A reverse-phase HPLC method would be suitable for this compound.

Table 5: Proposed HPLC Method for Purity Assessment

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Elution Gradient or isocratic
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

The purity of the compound is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity level (typically >98%) is desirable for further applications.

Information Not Available for this compound

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the molecular and cellular pharmacology of the chemical compound This compound .

The requested article, which was to be structured around detailed in vitro biological activity, molecular mechanisms of action, and associated research findings, cannot be generated. The search did not yield any data related to:

Cell-Based Functional Assays

Biochemical Enzyme Inhibition and Activation Studies

Receptor Binding and Ligand Displacement Assays

Protein-Ligand Interaction Dynamics

Intracellular Signaling Cascade Modulation

for this particular compound. While information exists for other structurally related benzamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from other compounds.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements due to the absence of available scientific research on this specific chemical entity.

Table of Compounds Mentioned

Since no related compounds were discussed in the article, the table of compound names is not applicable.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound "this compound." Consequently, the requested article detailing its molecular and cellular pharmacology, including gene expression, cellular uptake, and high-throughput screening, cannot be generated.

The initial search yielded results for structurally related but distinct compounds, such as 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide and 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (also known as Metoclopramide). However, these compounds differ from the requested molecule in their substituent groups, and their pharmacological data cannot be extrapolated to "this compound."

Therefore, the sections on gene expression and proteomic changes, cellular uptake and distribution, and phenotypic screening for "this compound" remain unwritten due to the absence of published research on this specific chemical entity.

No Publicly Available Research Found for this compound

Despite a comprehensive search for the chemical compound this compound, no publicly available scientific literature or data could be retrieved regarding its target identification, validation, or associated research methodologies.

Initial and subsequent targeted searches for "this compound" and its potential molecular targets, as well as its application in various experimental techniques, did not yield any relevant results. Methodical queries aimed at uncovering information on affinity proteomics, chemoproteomics, CRISPR-Cas9 screening, biophysical analyses such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and orthogonal validation of its targets, were unsuccessful.

The search results consistently redirected to other, more extensively studied benzamide derivatives. These include:

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide : A compound for which some research and safety data are available.

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide : Commonly known as Metoclopramide, a well-documented medication.

This lack of information suggests that "this compound" may be a novel or proprietary compound not yet described in publicly accessible research databases. It is also possible that the compound is designated by a different name or code in scientific literature, which was not captured by the performed searches.

Consequently, it is not possible to provide an article on the target identification and validation of this compound based on the specified outline, as no research findings appear to be available in the public domain.

Structure Activity Relationship Sar Studies of 5 Chloro N Ethyl 4 Iodo 2 Methoxybenzamide and Its Derivatives

Design and Synthesis of Analogs of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

The journey from a lead compound to a drug candidate is paved with the synthesis and testing of numerous analogs. The design of these analogs is guided by hypotheses about how the lead compound interacts with its biological target.

Rational drug design for analogs of this compound relies on identifying which structural features are essential for biological activity. Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a common approach. mdpi.com For instance, the amide bond is crucial for the activity of many benzamide-containing compounds, and its replacement can help to understand the importance of its hydrogen bonding capabilities. mdpi.com

Design strategies would likely explore:

Halogen Pocket Interactions: The chlorine and iodine atoms are significant. Hypotheses would center on their role in occupying specific halogen-binding pockets within a target receptor. Analogs might be designed to replace chlorine or iodine with other halogens (fluorine, bromine) or with non-halogen groups of similar size to test the importance of halogen bonding versus steric bulk.

Amide Linker Conformation: The amide group's geometry is critical. Modifications might include N-methylation to create a tertiary amide, which can alter the conformational equilibrium and hydrogen bonding capacity. nih.gov

Hydrophobic and Steric Effects: The N-ethyl group likely interacts with a hydrophobic region of the target. Rational design would involve creating analogs with different alkyl chains (e.g., methyl, propyl, isopropyl) to probe the size and shape of this pocket. nih.gov

To efficiently explore the SAR, libraries of derivatives are often synthesized using parallel or combinatorial chemistry. A common synthetic route to benzamides involves the coupling of a carboxylic acid with an amine. semanticscholar.orgresearchgate.net For the derivatives of this compound, a library could be generated by reacting a core benzoic acid intermediate with a diverse set of amines, or by starting with a variety of substituted benzoic acids and reacting them with ethylamine (B1201723).

A general synthetic approach is often initiated by activating the carboxylic acid (e.g., 5-chloro-4-iodo-2-methoxybenzoic acid) to form an acid chloride, which is then reacted with the desired amine (e.g., ethylamine) to yield the final amide product. researchgate.netnih.gov This methodology allows for the rapid creation of a multitude of analogs for biological screening.

Systematic Exploration of Substituent Effects on Biological Activity

Once a library of analogs is synthesized, a systematic exploration of how each substituent affects biological activity is undertaken. This involves analyzing electronic, steric, and positional effects.

The electronic properties of substituents on the aromatic ring can significantly influence a molecule's interaction with its target and its pharmacokinetic properties. ubaya.ac.id

Steric Effects: The size and shape of substituents (steric factors) are critical for fitting into a receptor's binding site. ubaya.ac.idnih.gov The effect of steric bulk could be investigated by varying the size of the N-alkyl group or the substituents on the phenyl ring. For instance, increasing the chain length of the N-alkyl group beyond ethyl might lead to a decrease in potency due to steric hindrance at the receptor. nih.gov

The following table illustrates a hypothetical SAR exploration based on these principles:

Compound R1 (Position 4) R2 (Position 5) R3 (N-substituent) Hypothetical Biological Activity (IC₅₀, nM)
Lead CompoundIClEthyl50
Analog 1BrClEthyl75
Analog 2IFEthyl40
Analog 3IClMethyl120
Analog 4IClPropyl90
Analog 5HClEthyl>1000
Analog 6IHEthyl800

This table is for illustrative purposes only and does not represent actual experimental data.

Positional Isomerism: The specific location of substituents on the benzoyl ring is often crucial for activity. Moving the chloro, iodo, or methoxy (B1213986) groups to different positions on the ring creates positional isomers, which may have vastly different biological activities. nih.gov For example, shifting the methoxy group from position 2 to position 3 could alter the molecule's preferred conformation and its ability to form key hydrogen bonds. Studies on other substituted benzamides have shown that even a subtle shift from a meta to a para position can significantly impact activity. nih.gov

Chiral Effects: If a chiral center is introduced into the molecule, the resulting enantiomers often exhibit different biological activities. For example, replacing the N-ethyl group with a chiral substituent, such as (R)- or (S)-1-phenylethyl, would create diastereomers with potentially distinct potencies and selectivities. The different conformational equilibria of secondary and tertiary benzamides can also lead to distinct circular dichroism spectra, which can be useful in stereochemical studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each analog. ubaya.ac.id

These descriptors quantify various physicochemical properties:

Lipophilic parameters: such as LogP, which describes hydrophobicity.

Electronic parameters: such as Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents.

Steric parameters: such as Molar Refractivity (MR), which relates to the volume of the substituent. ubaya.ac.id

Once these descriptors are calculated, a statistical method, such as multiple linear regression, is used to build an equation that correlates the descriptors with the measured biological activity (e.g., IC₅₀). A successful QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

A hypothetical QSAR equation might look like this:

log(1/IC₅₀) = 0.6LogP - 1.2σ + 0.3*MR - 2.5

This equation would suggest that activity is positively correlated with hydrophobicity (LogP) and substituent volume (MR), but negatively correlated with the electron-withdrawing character of the substituents (σ).

Ligand-Based QSAR Models

Ligand-based QSAR models are developed by correlating the biological activity of a series of compounds with their molecular descriptors. These descriptors can be classified into several categories, including physicochemical, topological, and electronic properties. For benzamide (B126) derivatives, including those structurally analogous to this compound, several key descriptors have been shown to be influential in determining their biological activity.

Research on substituted benzamides for antimicrobial activity has demonstrated the utility of topological descriptors, such as molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (κα1), in developing predictive QSAR models. nih.gov These indices quantify aspects of molecular size, shape, and branching. For instance, a hypothetical QSAR study on derivatives of this compound might explore how altering the N-ethyl group or replacing the iodine atom affects these topological parameters and, consequently, the biological response.

Furthermore, studies on halogenated compounds are particularly relevant due to the presence of chlorine and iodine in the parent molecule. QSAR analyses of halogenated pyrimidines and aliphatic hydrocarbons have highlighted the importance of descriptors related to electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital, ELUMO) and polarizability in predicting biological activity. aimspress.comnih.gov

A hypothetical ligand-based QSAR model for derivatives of this compound could be represented by an equation such as:

Biological Activity (log 1/C) = k1(Descriptor A) + k2(Descriptor B) + ... + C

Where 'C' is the concentration required to produce a defined biological effect, and k represents the coefficients for each descriptor. A hypothetical dataset for such a study is presented in Table 1.

Table 1: Hypothetical Ligand-Based QSAR Data for Derivatives of this compound

CompoundR1 (at position 4)R2 (on amide nitrogen)Molecular WeightLogPBiological Activity (IC50, µM)
1I-CH2CH3411.54.25.8
2Br-CH2CH3364.63.98.2
3Cl-CH2CH3319.23.712.5
4I-CH3397.53.97.1
5I-CH2CH2CH3425.54.54.9

This table illustrates how systematic variations in the substituents (R1 and R2) lead to changes in physicochemical properties (Molecular Weight, LogP) and, consequently, biological activity.

Receptor-Based QSAR Models and 3D-QSAR

When the three-dimensional structure of the biological target is available, receptor-based QSAR models, particularly 3D-QSAR, can provide profound insights into the intermolecular interactions driving biological activity. These models aim to correlate the biological activity of a set of ligands with their 3D properties, such as steric and electrostatic fields.

A common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). In a hypothetical CoMFA study of this compound derivatives, the molecules would be aligned in 3D space, and their steric and electrostatic fields would be calculated at various grid points. The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to derive a QSAR model.

The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the ligand structure would be favorable or unfavorable for activity. For instance, a contour map might reveal that a bulky, electropositive substituent at the 4-position (where the iodine atom is located) enhances binding to the receptor. Similarly, the model could indicate the optimal size and electronic properties of the N-alkyl group for maximizing activity.

Structure-activity relationship studies on other benzamide series have provided clues as to what features might be important. For example, in a series of benzamides targeting Mycobacterium tuberculosis QcrB, it was found that electron-withdrawing groups at the C-5 position were less tolerated, and smaller, electron-rich substitutions were more active. acs.org Another study on benzamide and picolinamide (B142947) derivatives showed that the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity. researchgate.net

A hypothetical 3D-QSAR study could yield data as presented in Table 2, which links steric and electrostatic field contributions to the observed biological activity.

Table 2: Hypothetical 3D-QSAR Data for Derivatives of this compound

CompoundSteric Field Contribution (Region A)Electrostatic Field Contribution (Region B)Predicted Activity (pIC50)Experimental Activity (pIC50)
1FavorableFavorable6.26.1
2UnfavorableFavorable5.55.7
3FavorableUnfavorable5.85.9
4Highly FavorableFavorable6.86.7
5FavorableHighly Unfavorable5.15.2

Such models are invaluable for guiding the rational design of new, more potent derivatives of this compound by providing a visual and quantitative roadmap for structural modifications.

Preclinical Investigations of 5 Chloro N Ethyl 4 Iodo 2 Methoxybenzamide in Non Human Models

Pharmacokinetic Profiling in Non-Human SpeciesNo data on the pharmacokinetic properties of this compound in any non-human species were found.

Elimination Pathways and Organ ClearanceThere are no studies available that describe the elimination pathways or organ clearance of this compound.

Table of Mentioned Compounds

Compound Name

Pharmacodynamic Biomarker Identification and Validation in Non-Human Studies

The preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) has focused on its interaction with sigma receptors, which serve as key pharmacodynamic biomarkers. The binding affinity of this compound to sigma-1 and sigma-2 receptor sites has been characterized in non-human models to establish its target engagement.

In vitro binding assays were conducted using guinea pig brain membranes and rat liver preparations to determine the affinity of the non-radioactive PIMBA for sigma-1 and sigma-2 receptors, respectively. The affinity for sigma-1 receptors was determined using 3Hpentazocine as the radioligand, while the sigma-2 affinity was assessed using [3H]DTG (1,3-di-o-tolylguanidine). nih.gov The results indicated a notable selectivity for the sigma-1 receptor. nih.gov

Further validation of these biomarkers was performed through competition binding studies in a relevant biological context, specifically in human ductal breast carcinoma cells (T47D). In these studies, the ability of various sigma receptor ligands to inhibit the specific binding of P[125I]MBA was quantified. This confirmed the compound's interaction with sigma sites in a cancer cell line. nih.gov The binding of P[125I]MBA in T47D cells was found to be saturable, a key characteristic of specific receptor binding. nih.gov

The following table summarizes the binding affinities (Ki) of PIMBA and other sigma ligands for the inhibition of P[125I]MBA binding in T47D cells, demonstrating the compound's engagement with its molecular target.

Inhibition of P[125I]MBA Binding in T47D Cells

Compound Ki (nM)
Haloperidol 1.30 ± 0.07
N-[2-(1'-piperidinyl)]ethyl]4-iodobenzamide (IPAB) 13 ± 1.5
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) 5.19 ± 2.3

Data sourced from a study on the in vitro pharmacologic characterization of P[125I]MBA. nih.gov

Proof-of-Concept Studies in Complex Biological Systems

Following the identification of its pharmacodynamic profile, proof-of-concept studies for P[125I]MBA were conducted in a complex non-human biological system to evaluate its potential as a breast cancer imaging agent. The chosen model was the Lewis rat bearing syngeneic RMT breast cancers, a model noted for its histological similarity to human breast cancer. nih.gov

The primary objective of this proof-of-concept study was to assess the in vivo biodistribution of P[125I]MBA and its uptake in tumors compared to normal tissues. The performance of P[125I]MBA was also compared with that of Tc-99m sestamibi, an established clinical agent for breast imaging. The biodistribution studies in Sprague-Dawley rats indicated a rapid clearance of P[125I]MBA from normal organs. nih.gov

In the rat mammary tumor model, the uptake of P[125I]MBA in tumors was slightly higher than that of Tc-99m sestamibi at 1-hour post-injection. nih.gov Notably, the accumulation of P[125I]MBA in non-target organs such as the liver, kidneys, and heart was significantly lower than that of Tc-99m sestamibi. nih.gov This favorable tumor-to-nontarget organ uptake ratio suggests the potential utility of this and other sigma receptor ligands in the context of breast cancer imaging. nih.gov

The table below presents a comparison of the tumor uptake for P[125I]MBA and Tc-99m sestamibi in the rat mammary tumor model.

Tumor Uptake in Rat Mammary Tumor Model (1 h post-injection)

Radioligand Tumor Uptake (% Injected Dose/gram)
P[125I]MBA 0.35 ± 0.01

Data derived from a proof-of-concept study in a rat model of breast cancer. nih.gov

Computational Chemistry and Cheminformatics Applied to 5 Chloro N Ethyl 4 Iodo 2 Methoxybenzamide

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide, this would involve identifying a potential biological target, such as a protein receptor or enzyme, and predicting the binding mode and affinity of the compound to its active site.

The process would begin with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The structure of the ligand can be generated and optimized using quantum chemical methods. The protein structure is typically obtained from crystallographic or NMR studies. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field that approximates the binding energy.

For instance, studies on similar benzamide (B126) derivatives have successfully employed molecular docking to elucidate binding mechanisms. mdpi.comnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds between the amide group of the benzamide and amino acid residues in the target's active site, as well as hydrophobic interactions involving the substituted phenyl ring. In the case of this compound, the methoxy (B1213986) group, chloro and iodo substituents, and the N-ethyl group would all influence the binding orientation and specificity. The results of such a docking study could be presented in a table summarizing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
-9.5ASP 145Hydrogen Bond
LYS 72Hydrogen Bond
VAL 27Hydrophobic
ILE 89Hydrophobic

Molecular Dynamics Simulations of this compound in Biological Environments

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose and the characterization of the conformational changes in both the ligand and the protein upon binding.

De Novo Design and Virtual Screening for Novel Scaffolds Based on this compound

The chemical structure of this compound can serve as a starting point for the discovery of novel compounds with potentially improved properties. De novo design algorithms can be used to generate new molecular structures that fit within the constraints of a target binding site, often using fragments of the original molecule as building blocks.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are likely to bind to a target of interest. The pharmacophore model derived from this compound, which defines the essential 3D arrangement of its chemical features, can be used to filter these libraries for molecules with similar interaction patterns.

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that are accessible through rotation around its single bonds. This analysis helps to identify the low-energy, and therefore most probable, conformations of the molecule in solution.

Energy landscape mapping provides a visual representation of the conformational space, with energy minima corresponding to stable conformations. This can be achieved using various computational methods, from simple molecular mechanics to more accurate but computationally expensive quantum mechanical calculations. Understanding the preferred conformations is crucial for designing molecules that present the correct geometry for binding to a biological target.

Cheminformatics Analysis of Chemical Space and Scaffold Hopping Strategies

Cheminformatics involves the use of computational methods to analyze and visualize chemical data. An analysis of the chemical space around this compound would involve comparing its physicochemical properties to those of other known compounds. nih.govnih.gov This can help to assess its "drug-likeness" and to identify potential liabilities.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound383.563.812
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide368.842.424
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide300.822.924

Scaffold hopping is a strategy used in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. syntheticmolecules.in Starting from the this compound scaffold, cheminformatics tools can be used to search for isosteric replacements for the benzamide core or to explore entirely different molecular architectures that can present a similar pharmacophoric pattern to the original molecule. This approach is valuable for navigating intellectual property landscapes and for discovering compounds with improved pharmacokinetic profiles.

Future Directions and Research Gaps in the Study of 5 Chloro N Ethyl 4 Iodo 2 Methoxybenzamide

Exploration of Unconventional Mechanisms of Action for 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

A primary research gap is the complete absence of data regarding the mechanism of action of this compound. While many benzamides are known to target specific receptors or enzymes, the unique substitution pattern of this compound warrants a broader, more exploratory approach. Future research should investigate beyond conventional targets. For instance, the presence of the iodine atom could facilitate halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug-target binding. This could lead to engagement with unconventional protein pockets.

Initial studies should involve broad-based phenotypic screening to identify any unexpected cellular effects. Depending on these initial findings, subsequent research could focus on identifying novel binding partners through techniques such as chemical proteomics. The exploration of its potential role in modulating protein-protein interactions or acting as a "molecular glue" would also be a novel and valuable avenue of investigation.

Development of Advanced In Vitro and In Vivo Research Models

To thoroughly characterize the biological activity of this compound, the development of sophisticated and relevant research models is paramount. Standard 2D cell culture models would be a starting point for assessing cytotoxicity and basic cellular functions. However, to better mimic human physiology, a shift towards advanced in vitro models is essential.

Research ModelRationale for Use with this compound
3D Organoids To study the compound's effect in a more physiologically relevant, multi-cellular context, potentially revealing effects on tissue architecture and cell-cell communication.
Co-culture Systems To investigate the compound's impact on interactions between different cell types, such as immune cells and target cells.
CRISPR-Cas9 Engineered Cell Lines To create specific genetic knockouts or modifications to probe the compound's mechanism of action and identify essential genes for its activity.
Zebrafish Larvae As a rapid in vivo screening tool for assessing toxicity and potential developmental effects in a whole-organism context.
Patient-Derived Xenografts (PDX) For late-stage preclinical evaluation, these models would offer insights into the compound's efficacy in a setting that reflects human disease heterogeneity.

These models would provide a more nuanced understanding of the compound's effects than traditional systems and would be crucial for bridging the gap between in vitro findings and potential in vivo applications.

Integration of Multi-Omics Data for a Systems Biology Understanding

A systems-level understanding of the effects of this compound can be achieved through the integration of multiple "omics" datasets. This approach would move beyond a single target hypothesis and provide a holistic view of the compound's biological impact.

Future studies should aim to generate and integrate the following data types:

Transcriptomics (RNA-seq): To identify global changes in gene expression following treatment with the compound. This could reveal affected pathways and cellular processes.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To analyze alterations in cellular metabolite profiles, which can offer insights into the compound's effects on metabolic pathways.

By integrating these datasets, researchers could construct a comprehensive network of the molecular changes induced by this compound, leading to a more complete understanding of its mechanism of action and potential off-target effects.

Novel Synthetic Methodologies for Analogue Generation and Chemical Biology Probes

The exploration of the structure-activity relationship (SAR) of this compound is currently a significant research gap. The development of novel and efficient synthetic routes will be crucial for generating a library of analogues. Research in this area should focus on late-stage functionalization techniques that would allow for the rapid diversification of the core scaffold.

Furthermore, the synthesis of chemical biology probes derived from the parent compound would be instrumental in target identification and validation. This would involve the strategic introduction of functionalities such as:

Biotin tags: For affinity purification of binding partners.

Fluorescent dyes: For visualizing the subcellular localization of the compound.

Photo-affinity labels: For covalently capturing target proteins upon UV irradiation.

The creation of these tools would be a critical step in elucidating the molecular targets and mechanisms of action of this compound and its analogues.

Interdisciplinary Collaboration and Translational Research Opportunities

Given the nascent stage of research on this compound, progress will be significantly accelerated through interdisciplinary collaboration. The complexity of modern drug discovery necessitates a team-based approach, integrating expertise from various fields.

Potential collaborative efforts could include:

Medicinal Chemists and Structural Biologists: To design and synthesize novel analogues based on structural insights into drug-target interactions.

Computational Biologists and Experimental Scientists: To build predictive models of the compound's activity and to experimentally validate these predictions.

Pharmacologists and Clinicians: To guide the preclinical development of the compound and to identify potential clinical applications based on its biological profile.

Such collaborations will be essential for translating basic scientific discoveries into tangible therapeutic opportunities. The unique chemical features of this compound present a compelling case for a dedicated, multi-faceted research program to unlock its potential.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzoic acid derivative (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) with an ethylamine derivative. Key steps include:
  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 50°C to form the acyl chloride intermediate .
  • Amide bond formation : React the acyl chloride with N-ethylamine in the presence of a base (e.g., pyridine or triethylamine) under nitrogen to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yield optimization requires precise stoichiometry (1:1.2 acid-to-amine ratio) and controlled temperatures (0–20°C) to minimize side reactions like over-iodination .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns:
  • Aromatic protons: Singlets for methoxy (-OCH₃) at δ 3.8–4.0 ppm and ethyl group (-NCH₂CH₃) at δ 1.2–1.4 (triplet) and 3.3–3.5 ppm (quartet) .
  • Iodo substituent: Deshielding effects on adjacent carbons (C-4: δ 140–150 ppm in ¹³C NMR) .
  • FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction of substituted benzoic acid derivatives with amines to minimize by-products in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond efficiency (>90% conversion) while reducing racemization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, but DCM is preferred for faster reaction kinetics .
  • By-Product Mitigation :
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to detect unreacted starting materials.
  • Quench excess acyl chloride with ice-cold water post-reaction to prevent dimerization .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for benzamide derivatives like this compound?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian09/B3LYP/6-311++G(d,p)) with experimental data to identify discrepancies in substituent effects or conformational dynamics .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between benzene rings) by growing single crystals via slow evaporation from ethanol/water (9:1) .
  • Dynamic NMR : Detect rotational barriers in the amide bond (e.g., coalescence temperature studies in DMSO-d₆) to explain peak splitting anomalies .

Q. In evaluating the bioactivity of this compound, what in vitro models are appropriate for assessing receptor binding affinity, and how should control experiments be designed?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known benzamide interactions (e.g., dopamine D₂ or serotonin 5-HT₃) based on structural analogs .
  • Binding Assays :
  • Radioligand Displacement : Use [³H]spiperone for D₂ receptors (IC₅₀ determination) in HEK293 cells transfected with human D₂ receptors .
  • Fluorescence Polarization : Measure competitive binding against FITC-labeled ligands for 5-HT₃ receptors .
  • Controls :
  • Positive Control : Domperidone (D₂ antagonist) or ondansetron (5-HT₃ antagonist).
  • Negative Control : DMSO vehicle (<0.1% final concentration) to rule out solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.